N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic scaffold fused with a carboxamide group and substituted benzyl moieties. Its molecular formula is C₃₁H₂₆FN₅O₂ (assuming a structure analogous to ’s compound with adjusted substituents), with a molecular weight approximating ~520 g/mol.
Properties
Molecular Formula |
C27H22FN5O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O2/c1-17-5-7-19(8-6-17)16-33-24(29)21(26(34)30-15-18-9-11-20(28)12-10-18)14-22-25(33)31-23-4-2-3-13-32(23)27(22)35/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
SANAEUPIGVRXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the triazatricyclo structure: This step involves cyclization reactions under controlled conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups are introduced through substitution reactions using appropriate reagents.
Formation of the imino and oxo groups: These functional groups are introduced through oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: Aromatic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
a) Triazatricyclo vs. Tetracyclic Systems
- Target Compound : The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system incorporates three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
- The tetracyclic structure (heptadeca ring) may enhance rigidity but reduce solubility compared to the target compound .
b) Planarity and Conformational Effects
Substituent Analysis
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxamide group enhances hydrophilicity, but bulky aromatic substituents (e.g., 4-methylphenyl) may lower aqueous solubility compared to simpler analogues like diflubenzuron .
- LogP : Estimated higher logP for the target compound (~4.5) versus ’s analogue (~3.8) due to aromatic substituents, suggesting greater lipophilicity .
Computational Similarity Assessment
Using Tanimoto or Dice coefficients ():
- MACCS Fingerprints : The target compound shares >70% similarity with ’s analogue due to the triazatricyclo core but <50% with ’s oxygen-containing tetracyclic system.
- Activity Cliffs: Substitution of pentyl () with 4-methylphenylmethyl (target) may create an “activity cliff” where minor structural changes significantly alter bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
